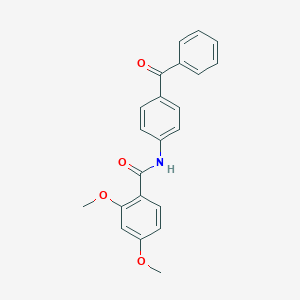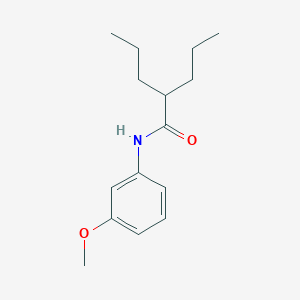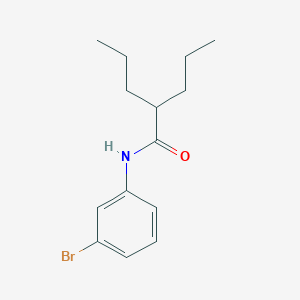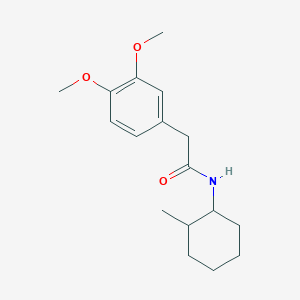
2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)propanamide, commonly known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of propanil analogs and has a molecular weight of 406.3 g/mol. DCPA is a white crystalline solid that is insoluble in water, but soluble in organic solvents.
Mechanism of Action
DCPA works by inhibiting the growth of broadleaf weeds through the inhibition of photosynthesis and cell division. It targets the protoporphyrinogen oxidase enzyme, which is essential for the synthesis of chlorophyll in plants. DCPA disrupts the electron transport chain in the chloroplasts, leading to the accumulation of toxic intermediates and ultimately, the death of the plant.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to bees and other pollinators. DCPA is rapidly metabolized in the liver and excreted in the urine. It does not accumulate in the body and has a short half-life.
Advantages and Limitations for Lab Experiments
DCPA is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to use and has a high degree of selectivity for broadleaf weeds. However, DCPA can be expensive, and its use may be limited by its potential toxicity to pollinators.
Future Directions
1. Development of new herbicides based on the structure of DCPA that have improved efficacy and lower toxicity to non-target organisms.
2. Investigation of the effects of DCPA on the soil microbiome and its potential impact on soil health.
3. Study of the molecular mechanisms underlying the selectivity of DCPA for broadleaf weeds.
4. Development of new methods for the synthesis of DCPA that are more environmentally friendly and cost-effective.
5. Investigation of the potential use of DCPA as a treatment for certain types of cancer.
In conclusion, DCPA is a selective herbicide that has been widely used in agriculture for many years. Its mechanism of action involves the inhibition of photosynthesis and cell division in broadleaf weeds. DCPA has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to bees and other pollinators. Future research directions include the development of new herbicides based on the structure of DCPA, investigation of its effects on the soil microbiome, and its potential use in cancer treatment.
Synthesis Methods
DCPA can be synthesized by reacting 2,4-dichlorophenol with 2,6-diisopropylaniline in the presence of a base and a dehydrating agent. The reaction yields 2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide, which is then converted to DCPA by reacting with propionic anhydride in the presence of a base.
Scientific Research Applications
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in turfgrass management and in the production of vegetables, fruits, and ornamental plants. DCPA has also been studied for its potential use in the treatment of certain types of cancer.
properties
Molecular Formula |
C21H25Cl2NO2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2,6-di(propan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H25Cl2NO2/c1-12(2)16-7-6-8-17(13(3)4)20(16)24-21(25)14(5)26-19-10-9-15(22)11-18(19)23/h6-14H,1-5H3,(H,24,25) |
InChI Key |
XBUHVWSNQXXEON-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)



![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)